molecular formula C8H9N3OS B2809621 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338750-84-8

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2809621
CAS No.: 338750-84-8
M. Wt: 195.24
InChI Key: AWOYUYYWUGDAAS-UHFFFAOYSA-N
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Description

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties.

Scientific Research Applications

Future Directions

Thieno[3,2-d]pyrimidines, including “3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential for further optimization and evaluation as therapeutic agents due to their diverse biological activities . Future research could focus on exploring their mechanism of action, improving their synthesis methods, and evaluating their safety and efficacy in preclinical and clinical studies.

Mechanism of Action

Target of Action

The primary target of the compound 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . This inhibition is observed in an established ATP depletion assay with or without the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . The inhibition of Cyt-bd disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This results in ATP depletion, disrupting the normal functioning of the bacteria and leading to its death .

Pharmacokinetics

The compound’s activity against mycobacterium tuberculosis suggests that it is able to reach its target in the bacteria and exert its inhibitory effect .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been found to exhibit very good antimycobacterial activity with ATP IC 50 values from 6 to 54 μM in the presence of Q203 .

Action Environment

The compound’s action can be influenced by the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis . For example, all derivatives were much less potent against M. tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Biochemical Analysis

Biochemical Properties

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a key enzyme in the energy metabolism of Mycobacterium tuberculosis . The compound’s interaction with this enzyme suggests its potential role in biochemical reactions related to energy metabolism.

Cellular Effects

The cellular effects of this compound have been studied in the context of its antimycobacterial activity . It has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that the compound may influence cell function by interfering with the cellular processes of these bacteria.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Cyt-bd. The compound inhibits this enzyme, thereby affecting the energy metabolism of Mycobacterium tuberculosis . This inhibition could lead to changes in gene expression and enzyme activity within the cell.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. Given its inhibitory effect on Cyt-bd, it may be involved in pathways related to energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with suitable reagents to form the thienopyrimidine core . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the thienopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the dimethylamino group, which can significantly influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

IUPAC Name

3-(dimethylamino)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-10(2)11-5-9-6-3-4-13-7(6)8(11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOYUYYWUGDAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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